molecular formula C9H9BrO2 B105087 Ethyl 2-bromobenzoate CAS No. 6091-64-1

Ethyl 2-bromobenzoate

Cat. No. B105087
CAS RN: 6091-64-1
M. Wt: 229.07 g/mol
InChI Key: BIHHBTVQFPVSTE-UHFFFAOYSA-N
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Description

Ethyl 2-bromobenzoate is a chemical compound that is part of the broader class of bromobenzoates. These compounds are characterized by a bromine atom attached to a benzene ring that is further modified with various substituents. Although the provided papers do not directly discuss ethyl 2-bromobenzoate, they do provide insights into the chemistry of related brominated aromatic compounds and their potential for further chemical transformations.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be quite versatile. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that bromine can be introduced into aromatic systems through cyclization reactions . Similarly, the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes suggests that brominated aromatics can serve as precursors in the construction of more complex polycyclic aromatic structures .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be quite complex. For example, the nickel(II) complex intermediate in the synthesis of dibenzopentalenes was confirmed by X-ray crystallographic analysis, which is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule . The crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate was also elucidated, revealing aromatic π–π interactions and C—H⋯π interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Brominated aromatics are known to undergo various chemical reactions. The palladium-catalyzed cross-coupling reaction is one such transformation that can be applied to the products of bromocyclization, allowing for further elaboration of the molecular structure . The aza-alkylation/intramolecular Michael cascade reaction is another example of a chemical transformation involving brominated compounds, as seen in the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of the bromine atom and other substituents. For instance, the electronic properties of dibenzopentalenes synthesized from brominated precursors are consistent with theoretical calculations, and their redox properties were explored through cyclic voltammetry . The crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, with its non-classical hydrogen bonds and disordered ethyl group, provides insight into the solid-state properties of such compounds .

Scientific Research Applications

Synthesis Applications

Ethyl 2-bromobenzoate is a versatile chemical used in organic synthesis. It's used as a building block in the synthesis of various complex molecules. For instance, it's utilized in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, which are of interest due to their potential biological activities (Pokhodylo & Obushak, 2019). Ethyl 2-bromobenzoate also plays a role in P-C coupling reactions, leading to the formation of phosphinoylbenzoic acids and their corresponding ethyl esters (Jablonkai & Keglevich, 2015). Moreover, it's used in the Ullman diaryl ether synthesis combined with protection strategies for the hydroxyl groups in the synthesis of ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates, potential antigen 85C inhibitors (Frlan, Gobec, & Kikelj, 2007).

Advanced Materials and Catalysis

Ethyl 2-bromobenzoate's derivatives are useful in material science and catalysis. Its structural units are incorporated into advanced materials. For instance, 2-(2-Bromophenyl)ethyl groups are utilized as building blocks in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles (Allin et al., 2005). Additionally, modified versions of ethyl 2-bromobenzoate serve as intermediates for synthesizing a wide array of trifluoromethyl heterocycles, showcasing its versatility in synthetic chemistry (Honey et al., 2012).

Organic Chemistry Research

Ethyl 2-bromobenzoate is pivotal in organic chemistry research. It's involved in the synthesis of various organic compounds, such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, highlighting its application in creating novel organic compounds with potential bioactive properties (Nassiri & Milani, 2020). It also plays a role in exploring biaryl carboxylic acids as proton shuttles for the selective functionalization of indole C-H bonds, indicating its use in fine-tuning organic synthesis methodologies (Pi et al., 2018).

Safety And Hazards

Ethyl 2-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

ethyl 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHHBTVQFPVSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209751
Record name Ethyl 2-bromobenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromobenzoate

CAS RN

6091-64-1
Record name Ethyl 2-bromobenzoate
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Record name Ethyl 2-bromobenzoate
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Record name 6091-64-1
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Record name Ethyl 2-bromobenzoate
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Record name Ethyl 2-bromobenzoate
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Synthesis routes and methods

Procedure details

2-Bromobenzoic acid (2.005 g, 9.47 mmol, 1.0 eq.) was combined with iodoethane (1.60 ml, 19.9 mmol, 2.0 eq.)and sodium bicarbonate (1.68 g, 19.9 mmol, 2.0 eq.) in dimethylformamide (10 ml, 1M) and stirred at room temperature for a total of 4 days. The reaction was then diluted with water (20 ml) and extracted with ether:hexane (1:1, 3×20 ml). The combined organic extracts were washed with aqueous 10% sodium hydrogen sulfite (20 ml), water (20 ml), and aqueous saturated sodium chloride (20 ml). Next, the organic extracts were dried over sodium sulfate, filtered through magnesium sulfate and concentrated. The residue was chromatographed on silica gel (50 g) eluting with ether:hexane (1:6) to furnish the title C compound (2.17 g).
Quantity
2.005 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
A Zeb, S Yousuf, FZ Basha - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C13H12BrN3O4, the dihedral angle between the benzene and imidazole rings is 30.6 (2). In the crystal, molecules are linked into chains parallel to [001] by C—H…
Number of citations: 4 scripts.iucr.org
EE Freeman, R Jackson, J Luo… - The Journal of …, 2023 - ACS Publications
… Scheme 7 depicts results from the cross-coupling of ethyl 2-bromobenzoate (1a) with the commercially available potassium {2-[(phenylmethoxycarbonyl)amino]ethyl}trifluoroborate, …
Number of citations: 1 pubs.acs.org
姜銀英 - 1995 - dspace.ewha.ac.kr
… 과 ethyl 2- bromobenzoate의 반응에서도 PdCl_(2)(dppf)가 … in the reaction with ethyl 2-bromobenzoate. A systematic study of … was used instead of ethyl 2-bromobenzoate, there were no …
Number of citations: 0 dspace.ewha.ac.kr
MJ Chae, JI Song, DK An - Bulletin of the Korean Chemical Society, 2007 - koreascience.kr
… Also, esters of electron-withdrawing substituents such as ethyl 4fluorobenzoate, methyl 3-chlorobenzoate, ethyl 4-chlorobenzoate, ethyl 2-bromobenzoate, ethyl 4-bromobenzoate and …
Number of citations: 33 koreascience.kr
MS Kim, YM Choi, DK An - Tetrahedron letters, 2007 - Elsevier
… Also, benzoates with an electron-withdrawing substituents such as ethyl 4-fluorobenzoate, methyl 3-chlorobenzoate, ethyl 4-chlorobenzoate, ethyl 2-bromobenzoate, ethyl 4-…
Number of citations: 57 www.sciencedirect.com
JA Parker, SP Stanforth - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
… Ethyl 2-bromobenzoate and methyl acrylate or acrylonitrile gave the alkenes 2 and 4 respectively. …
Number of citations: 1 onlinelibrary.wiley.com
JI Song, DK An - Chemistry letters, 2007 - journal.csj.jp
… Also, esters of electron-withdrawing substituents such as ethyl 4-fluorobenzoate, methyl 3-chlorobenzoate, ethyl 2-bromobenzoate, ethyl 4-bromobenzoate, and ethyl 4-nitrobenzoate, …
Number of citations: 37 www.journal.csj.jp
P Richardson - Synfacts, 2023 - thieme-connect.com
… -catalyzed cross-coupling of commercially available potassium {2-[(tert-butoxycarbonyl)amino]ethyl} trifluoroborate (2, n = 1) with various (hetero)aryl-substituted ethyl 2-bromobenzoate …
Number of citations: 0 www.thieme-connect.com
T Sakamoto, Y Kondo, A Yasuhara, H Yamanaka - Tetrahedron, 1991 - Elsevier
… When ethyl 2-bromobenzoate (1 9) is allowed to react with 2 at 80C for 1 h, ethyl (Z)-2-(2-ethoxyethenyl)benzoate (2 0) is isolated in good yield. The cyclizatfon of 2 0 into 2 1 is easily …
Number of citations: 67 www.sciencedirect.com
V Svetlicic, EG Gunderson, E Kariv-Miller, V Zutic - Langmuir, 1993 - ACS Publications
… The exception was ethyl 2-bromobenzoate, where the plateau could not be detected in the measurable range (Figure 4d). This behavior is reminiscent of the Langmuir type of …
Number of citations: 1 pubs.acs.org

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